(E)-2-(5-(1-(3-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[1-(3-aminophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S3/c1-8(9-3-2-4-10(14)7-9)11-12(16)15(13(20)21-11)5-6-22(17,18)19/h2-4,7H,5-6,14H2,1H3,(H,17,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRIXVZDOIHESB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(5-(1-(3-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidinone ring and subsequent modifications to introduce the sulfonic acid group. The synthetic route often employs starting materials such as 3-aminophenylacetone and various thiazolidine derivatives.
Antioxidant Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antioxidant properties. A study highlighted that derivatives of thiazolidinones can scavenge free radicals effectively, which is crucial for preventing oxidative stress in cells. This activity is attributed to the presence of electron-donating groups that stabilize radical species .
Antimicrobial Properties
Thiazolidinones have been studied for their antimicrobial effects. In vitro assays demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Case Study on Antioxidant Activity : A study conducted on a series of thiazolidinone derivatives, including our compound, showed a significant reduction in lipid peroxidation levels in rat liver homogenates, indicating potent antioxidant activity.
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiazolidinones against clinical isolates. The results indicated that our compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, highlighting its potential as an alternative therapeutic agent .
- Anticancer Mechanism : In a recent publication, researchers explored the effects of this compound on apoptosis markers in cancer cells. The findings revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, confirming its role as an effective anticancer agent .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity of the Thioxothiazolidinone Core
The thioxothiazolidinone moiety (C=S and C=O groups) enables nucleophilic and redox reactions:
-
Key Insight : The thione group’s polarizability facilitates nucleophilic attacks, while the carbonyl group participates in condensation reactions (e.g., with hydrazines to form hydrazones).
Functionalization of the 3-Aminophenyl Group
The aromatic amine enables electrophilic substitution and coupling reactions:
-
Structural Impact : Electron-donating -NH<sub>2</sub> directs electrophiles to para/ortho positions, enabling regioselective bromination or nitration.
Ethanesulfonic Acid Group Reactivity
The sulfonic acid group (-SO<sub>3</sub>H) participates in acid-base and ion-exchange reactions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Salt formation | NaOH (1M), RT, 30min | Sodium sulfonate salt (improved aqueous solubility >500 mg/mL) | |
| Esterification | SOCl<sub>2</sub>/MeOH, reflux, 3h | Methyl sulfonate ester (FTIR: 1170 cm<sup>-1</sup> S=O stretch) |
Condensation Reactions at the Ethylidene Site
The ethylidene (–CH=C–) group undergoes cycloaddition and cross-coupling:
Stability Under Thermal and Acidic Conditions
Experimental data from analog compounds (,) suggest:
| Condition | Stability Profile | Degradation Products | Source |
|---|---|---|---|
| Thermal (150°C, 1h) | Partial decomposition (15% mass loss) | Thiazolidinone ring-opening products | |
| Acidic (1M HCl, 24h) | Stable (no structural changes via HPLC) | – |
Biological Activity Modulation via Derivatization
Derivatives show enhanced interactions with therapeutic targets:
| Derivative | Biological Target (IC<sub>50</sub>) | Activity Enhancement vs. Parent Compound | Source |
|---|---|---|---|
| Acetylated amine | PPAR-γ (12 µM) | 3.5× increased binding affinity | |
| Sodium sulfonate salt | COX-2 (8 µM) | 2× anti-inflammatory activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: The ethanesulfonic acid group in the target compound enhances solubility and may improve bioavailability compared to carboxylic acid derivatives (e.g., compound 3 in ). Aromatic substituents (e.g., indole in or 3-aminophenyl in the target compound) correlate with antimicrobial activity, likely due to π-π stacking interactions with bacterial enzymes.
Enzyme Inhibition: The butylpyrazinyl substituent in significantly boosts ALR2 inhibition, suggesting that bulky hydrophobic groups enhance binding to enzyme pockets. The target compound’s 3-aminophenyl group may offer similar advantages.
Thermal Stability :
- Melting points of analogs range from 136°C (compound 13e in ) to 265°C (compound 4c in ). The target compound’s thermal stability remains uncharacterized but could be inferred from its conjugated system.
Synthetic Accessibility :
- Most analogs are synthesized via refluxing thiosemicarbazides with chloroacetic acid and aldehydes/ketones in acetic acid/DMF . Modifications at the 5-position (e.g., ethylidene vs. arylidene) dictate reaction yields and purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-2-(5-(1-(3-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazides or thiazolidinone precursors. For example:
- Step 1 : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form the thiazolidinone core .
- Step 2 : Introduce the (3-aminophenyl)ethylidene moiety via Knoevenagel condensation using 3-aminophenylacetaldehyde in the presence of catalytic acetic acid .
- Step 3 : Sulfonate the intermediate using ethanesulfonic acid under controlled pH (7–8) to avoid side reactions .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Confirm the thioxo (C=S) stretch at ~1250 cm⁻¹ and sulfonic acid (S=O) at ~1050 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ethylidene protons (δ 7.8–8.2 ppm, coupling constant J = 12–15 Hz for E-isomer) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching the molecular weight (calculated: ~395 g/mol) .
- Purity : HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) with ≥95% purity threshold .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing by-products like Z-isomers?
- Methodological Answer :
- Reaction Conditions :
- Use excess sodium acetate (0.02–0.03 mol) to stabilize the enolate intermediate and favor E-isomer formation .
- Solvent polarity: Higher polarity (e.g., acetic acid vs. DMF) reduces Z-isomer by 15–20% .
- Post-Synthesis Analysis :
- NOESY NMR : Confirm spatial proximity of ethylidene protons to the aromatic ring to validate E-configuration .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .
Q. How do pH and temperature affect the compound’s stability in aqueous solutions?
- Methodological Answer :
- Stability Study Design :
- Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C.
- Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Findings :
| pH | Half-life (25°C) | Major Degradation Pathway |
|---|---|---|
| 2 | 48 hours | Sulfonic acid hydrolysis |
| 7 | >72 hours | None detected |
| 12 | 12 hours | Thioxo group oxidation |
Q. What computational methods predict the compound’s biological activity against specific targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or HDACs. Key residues (e.g., Tyr355 in COX-2) show strong hydrogen bonding with the sulfonic acid group .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial IC₅₀ values from literature analogs .
Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported spectral data for the ethylidene moiety?
- Analysis : Conflicting NMR shifts (δ 7.8 vs. 8.2 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities.
- Solution :
- Standardize solvent systems (DMSO-d₆ recommended for polar intermediates) .
- Repeat synthesis with rigorous drying of reagents to eliminate residual acetic acid .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., SO₂ from thioxo group decomposition) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
